molecular formula C18H16N2O4S2 B3010055 2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide

2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide

Cat. No.: B3010055
M. Wt: 388.5 g/mol
InChI Key: WKVFXJGQKPLVHE-UHFFFAOYSA-N
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Description

2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide is a heterocyclic compound featuring an oxazole core substituted at positions 2 and 4 with a phenyl group and a tosyl (p-toluenesulfonyl) group, respectively.

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-12-7-9-14(10-8-12)26(22,23)17-18(25-11-15(19)21)24-16(20-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVFXJGQKPLVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide is a thioacetamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and efficacy against various cell lines.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction between a tosylated oxazole derivative and an appropriate thioacetamide precursor. The resulting compound features a thioether linkage which is crucial for its biological activity.

Biological Activity Overview

Recent studies have demonstrated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Many thioacetamide derivatives have shown promise as anticancer agents. For instance, compounds containing the thioacetamide moiety have been evaluated for their cytotoxic effects on human cancer cell lines.
  • Inhibition of Protein Kinases : Thioacetamides are known to inhibit specific protein kinases involved in cancer progression, thereby inducing apoptosis in malignant cells.

Anticancer Efficacy

A study evaluated the cytotoxicity of similar thioacetamide derivatives on several human cancer cell lines, including HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The results indicated significant cytotoxic effects, with some compounds inducing apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key signaling pathways. For example:

  • EGFR Inhibition : Certain derivatives demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR), with IC50 values comparable to established drugs like erlotinib .
  • VEGF Pathway Modulation : Compounds were shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR), which is critical for tumor angiogenesis .

Comparative Biological Activity Table

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundA431TBDEGFR Inhibition
Compound 9eA4310.07Apoptosis Induction
Compound 8bHCT-1160.045EGFR Inhibition
Compound 9aRPMI-8226TBDApoptosis Induction

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following sections compare the target compound with structurally analogous thioacetamide derivatives, focusing on structural motifs, synthetic routes, and biological activities.

Structural and Functional Group Comparisons

Table 1: Structural and Physicochemical Properties
Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
2-((2-Phenyl-4-tosyloxazol-5-yl)thio)acetamide Oxazole 2-Phenyl, 4-Tosyl, 5-thioacetamide C₁₈H₁₅N₃O₄S₂ 401.4 Tosyl (electron-withdrawing), aromatic phenyl
N-(4-(Cyanomethyl)phenyl) derivative (Compound 23, ) Triazino[5,6-b]indole 5-Methyl, 4-(cyanomethyl)phenyl C₂₃H₁₆N₆OS 432.5 Cyanomethyl enhances polarity; triazinoindole core enables π-stacking
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, ) Pyridine 3-Cyano, 4,6-distyryl C₂₄H₁₇N₃OS 395.5 Styryl groups increase hydrophobicity; cyano stabilizes charge
2-((1H-indol-3-yl)thio)acetamide derivatives () Indole Variable (e.g., ethoxyl, halogens) Varies ~300–450 Indole enables H-bonding; halogens improve anti-IAV activity
Benzoxazole derivative (Compound 13c, ) Benzoxazole 5-Methyl, 3-chlorobenzoyl C₂₃H₁₈ClN₃O₄S 476.0 Chlorobenzoyl enhances steric bulk; benzoxazole improves stability
Triazole derivative (CAS 573705-89-2, ) Triazole 4-Allyl, thiophen-2-yl C₂₄H₂₂N₄O₂S₂ 462.6 Allyl and thiophen groups enhance lipophilicity

Key Observations :

  • Tosyl and phenyl groups in the target compound introduce steric hindrance and electron-withdrawing effects, contrasting with electron-donating groups (e.g., methyl in Compound 23).
  • Indole derivatives () prioritize H-bonding and halogen interactions for antiviral activity, while the target compound’s tosyl group may favor sulfonamide-mediated protein binding.

Key Observations :

  • Sodium acetate in ethanol (Compound 2, ) and EDC/HOBT-mediated coupling (Compound 23, ) are common for thioether and amide bond formation.

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